(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one
Brand Name: Vulcanchem
CAS No.: 62378-65-8
VCID: VC0032525
InChI: InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+
SMILES: COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O
Molecular Formula: C14H14O4
Molecular Weight: 246.262

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one

CAS No.: 62378-65-8

Cat. No.: VC0032525

Molecular Formula: C14H14O4

Molecular Weight: 246.262

* For research use only. Not for human or veterinary use.

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one - 62378-65-8

Specification

CAS No. 62378-65-8
Molecular Formula C14H14O4
Molecular Weight 246.262
IUPAC Name 4-hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one
Standard InChI InChI=1S/C14H14O4/c1-17-12-5-2-10(3-6-12)4-7-13-8-11(15)9-14(16)18-13/h2-7,9,13,15H,8H2,1H3/b7-4+
Standard InChI Key FWTANFWOUZTKOF-QPJJXVBHSA-N
SMILES COC1=CC=C(C=C1)C=CC2CC(=CC(=O)O2)O

Introduction

Chemical Identity and Nomenclature

Primary Identification

(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one is a naturally occurring pyrone derivative with several key structural features. The compound is officially registered with CAS No. 62378-65-8, indicating its recognition in the chemical registry system . The nomenclature includes the (E) prefix, denoting the trans configuration of the double bond in the ethenyl group, which is an important stereochemical feature that may influence its biological activity and physical properties.

Alternative Names

The compound is also known by the alternative name 5,6-Dihydro-4-hydroxy-6-[(1E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one, which emphasizes the position of the double bond in the structure. This alternative naming convention provides clarity regarding the exact positioning of functional groups within the molecular framework.

Basic Molecular Information

The molecular weight of this compound has been determined to be 246.25856 g/mol . This relatively low molecular weight suggests potential for bioavailability and membrane permeability, properties that could be relevant for any biological activities the compound may possess.

Structural Characteristics and Properties

Core Structure

The compound contains a 2H-pyran-2-one core structure (a six-membered heterocyclic ring with an oxygen atom and a carbonyl group). This lactone ring system serves as the foundational scaffold for the molecule and contributes significantly to its physical and chemical properties. The dihydro prefix indicates that two hydrogen atoms have been added to the core pyrone structure, reducing one of the double bonds in the ring.

Functional Groups and Substituents

The molecule features several key functional groups that define its chemical behavior:

  • A hydroxyl group (-OH) at the 4-position of the pyrone ring, which likely contributes to hydrogen bonding capabilities

  • A methoxyphenyl group (an aromatic ring with a methoxy substituent) connected via an ethenyl (vinyl) linker to the 6-position of the pyrone ring

  • The (E)-configuration of the ethenyl double bond, which affects the three-dimensional orientation of the molecule

Physical Properties

While comprehensive physical property data specifically for this compound is limited in the available search results, we can make some informed observations based on its structure. The presence of both polar functional groups (hydroxyl, ether, lactone) and non-polar regions (aromatic ring, carbon chains) suggests amphiphilic characteristics. This property profile could influence its solubility in various solvents and its potential for interaction with biological membranes.

Natural Occurrence and Sources

Botanical Sources

The compound has been specifically identified in Fijian Kava (Piper methysticum), a plant with significant ethnopharmacological importance in Pacific Island cultures. Kava has been traditionally used for its anxiolytic, sedative, and muscle-relaxant properties. The presence of this compound in kava suggests potential contribution to the plant's bioactive profile.

Structural Relatives in Plant Species

While information specific to (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one is limited, related compounds such as 5,6,7,8-Tetrahydroyangonin (a methoxylated variant) have been reported in plants of the Piper genus, including Piper majusculum and Piper methysticum . The structural similarity suggests possible biosynthetic relationships between these compounds in kava and related plants.

Comparative Analysis with Related Compounds

Structural Comparisons

A comparison with structurally related compounds provides context for understanding the potential properties of our target molecule:

CompoundMolecular Weight (g/mol)Key Structural DifferencesNatural Source
(E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one246.25856Hydroxyl at C4, ethenyl linkerFijian Kava
5,6-Dihydro-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]-2H-pyran-2-one262.30Methoxy at C4, ethyl linkerPiper majusculum, Piper methysticum
5,6-dihydro-4-hydroxy-6-methyl-2h-pyran-2-one128.12600Simpler structure with methyl at C6Not specified in sources

This comparison highlights the structural variations within this class of compounds, particularly in terms of oxidation state, functional group substitution, and side chain complexity .

Physicochemical Property Differences

The related compound 5,6-dihydro-4-hydroxy-6-methyl-2h-pyran-2-one (CAS: 33177-29-6) has several documented physical properties that might provide some insight into the potential properties of our target compound:

  • Melting point: 126-128°C

  • Boiling point: 201.5°C at 760mmHg

  • Density: 1.252g/cm³

  • Flash point: 83.1°C

  • LogP: 0.76370 (indicating moderate lipophilicity)

Given the additional aromatic and methoxy groups in our target compound, we would expect higher lipophilicity, higher molecular weight, and potentially different solubility characteristics compared to this simpler relative.

Research Gaps and Future Directions

Current Knowledge Limitations

Based on the available search results, several important aspects of (E)-5,6-Dihydro-4-hydroxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one remain unexplored:

  • Comprehensive physicochemical characterization

  • Detailed biological activity profiling

  • Toxicological assessment

  • Synthesis methods and chemical reactivity

  • Metabolic fate in biological systems

Promising Research Avenues

Future research directions might include:

  • Structure-activity relationship studies comparing this compound with structural analogs found in kava

  • Investigation of potential therapeutic applications based on traditional uses of kava

  • Development of efficient isolation or synthetic methods

  • Exploration of ecological roles in plant defense or signaling

  • Metabolomic studies to understand its biosynthetic pathways in plants

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